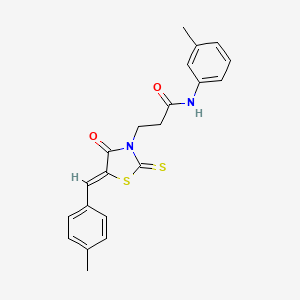

(Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide is a useful research compound. Its molecular formula is C21H20N2O2S2 and its molecular weight is 396.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide, a compound featuring a thioxothiazolidin framework, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C18H18N2O1S2

- Molecular Weight : 346.47 g/mol

- Key Functional Groups : Thioxothiazolidin, amide linkage, and aromatic substituents.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thioxothiazolidin derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Doxorubicin | HCT-116 | 0.57 ± 1.22 | |

| Les-6614 | K562 | 83.20 ± 2.25 | |

| This compound | MCF-7 | TBD | TBD |

In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through various mechanisms, including the inhibition of key cellular pathways involved in proliferation and survival.

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of DDX3 Helicase : This enzyme is implicated in several cancers and viral infections. Compounds that inhibit DDX3 have shown promise in reducing tumor growth and enhancing the efficacy of existing chemotherapeutics like doxorubicin .

Case Studies

A notable study evaluated the cytotoxic effects of various thioxothiazolidin compounds on human tumor cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting potent anticancer activity . In another study, a derivative similar to the compound was tested against HIV and showed significant inhibitory effects on viral replication .

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anticancer Activity

Research indicates that compounds similar to (Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide exhibit significant anticancer properties. For instance, studies have shown that thiazolidinone derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and gastric cancer (AGS) cells. The mechanism often involves the activation of caspases and modulation of mitochondrial membrane potential, leading to cell death .

Case Study: Les-3331 Derivative

A closely related compound, Les-3331, demonstrated potent cytotoxicity against breast cancer cell lines. The study utilized flow cytometry to assess apoptosis induction and ELISA to measure key apoptotic markers such as caspase-8 and caspase-9 . These findings suggest that the thiazolidinone scaffold is crucial for the anticancer activity of these compounds.

2. Antimicrobial Properties

Thiazolidinone derivatives have also been explored for their antimicrobial activities. Research indicates that these compounds can exhibit antibacterial effects against various pathogens, potentially due to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic pathways .

Biological Activities

1. Anti-inflammatory Effects

Some studies suggest that thiazolidinones may possess anti-inflammatory properties. This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

2. Antidiabetic Potential

Research has indicated that thiazolidinone derivatives can enhance insulin sensitivity and exhibit hypoglycemic effects, making them candidates for diabetes management .

Análisis De Reacciones Químicas

Formation of the 4-Thiazolidinone Core

Rhodanine derivatives (2-thioxo-4-thiazolidinones) are typically synthesized from dithiocarbamates via cyclization with α-haloesters or α-haloacids. For example:

D,L-Valine+CS2→Dithiocarbamateα-chloroestercyclization4-Thiazolidinone[2][3]

Knoevenagel Condensation

The benzylidene group at the 5-position is introduced via condensation of the 4-thiazolidinone with 4-methylbenzaldehyde under acidic or basic conditions:

4-Thiazolidinone+4-MethylbenzaldehydeΔAcOH/NaOAc(Z)-Benzylidene Derivative[1][4]

Propanamide Coupling

The N-(m-tolyl)propanamide side chain is attached through nucleophilic acyl substitution:

3-Chloropropanoyl chloride+m-Toluidine→Propanamide IntermediateThiazolidinone CouplingFinal Product[4][5]

Thioxo Group (C=S)

-

Tautomerism : The thioxo group participates in keto-enol tautomerism, influencing electrophilic substitution patterns.

-

Nucleophilic Attack : Reacts with amines or hydrazines to form thiosemicarbazides or thiosemicarbazones .

Benzylidene Double Bond

-

Electrophilic Addition : Susceptible to bromination or epoxidation.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding a saturated analogue .

Amide Bond

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide bond cleaves to release m-toluidine and a carboxylic acid derivative .

Stability Under Experimental Conditions

Aldose Reductase Inhibition

The compound’s rhodanine scaffold exhibits mixed-type inhibition of aldose reductase (ALR2) with IC₅₀ values in the submicromolar range. Key interactions:

-

Hydrogen bonding : Between the thioxo group and His110/Tyr48 residues.

Antimicrobial Activity

Derivatives show moderate activity against Staphylococcus aureus (MIC = 12.5 µg/mL) due to disruption of bacterial cell wall synthesis .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield (%) |

|---|---|---|---|

| Bromination | Br₂/CCl₄ | 5-Bromo-benzylidene derivative | 65–70 |

| Hydrogenation | H₂ (1 atm)/Pd-C/EtOH | Dihydrothiazolidinone analogue | 85 |

| Hydrazine Condensation | NH₂NH₂/EtOH/Δ | Thiosemicarbazide | 78 |

Propiedades

IUPAC Name |

N-(3-methylphenyl)-3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S2/c1-14-6-8-16(9-7-14)13-18-20(25)23(21(26)27-18)11-10-19(24)22-17-5-3-4-15(2)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDALRVXDLIHNSO-AQTBWJFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.